molecular formula C8H5N5O B8483866 2-Azido-1-oxo-1lambda~5~-quinoxaline CAS No. 51796-69-1

2-Azido-1-oxo-1lambda~5~-quinoxaline

Cat. No. B8483866
CAS RN: 51796-69-1
M. Wt: 187.16 g/mol
InChI Key: MXHGHLCZUNHJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-oxo-1lambda~5~-quinoxaline is a useful research compound. Its molecular formula is C8H5N5O and its molecular weight is 187.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-oxo-1lambda~5~-quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-oxo-1lambda~5~-quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51796-69-1

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

2-azido-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C8H5N5O/c9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)14/h1-5H

InChI Key

MXHGHLCZUNHJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this example 0.500 grams (0.0028 mol) of 2-chloroquinoxaline 1-oxide and 0.500 grams (0.0080 mol) of sodium azide were added to and dissolved in 35 ml of acetone and 35 ml of water. The solution was stirred at 25° C for 60 hours. The acetone was evaporated in vacuo and the resulting aqueous solution was extracted with methylene chloride. The organic phase was introduced onto a basic alumina column. Elution with chloroform gave 2 azidoquinoxaline-oxide in a yield of 0.080 grams or 16% of theory which was immediately decomposed in boiling benzene for 1 hour. Evaporation of the solvent gave 2-cyanobenzimidazole N-oxide which is tautomeric with N-hydroxy-2-cyanobenzimidazole in a yield of 0.020 grams or 30% of theory having a melting point of 236° C to 238° C with decomposition.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.